molecular formula C10H9N7O B2743418 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034449-45-9

1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2743418
CAS No.: 2034449-45-9
M. Wt: 243.23
InChI Key: WTKLPHOLXWJOAA-UHFFFAOYSA-N
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Description

1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Mechanism of Action

Target of Action

The compound 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family Similar compounds in the pps family have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) , and discoidin domain receptor 1 (DDR1) . These proteins play crucial roles in cell cycle regulation and cancer progression, respectively.

Mode of Action

Similar compounds in the pps family have been shown to inhibit their targets by binding to the active site and preventing the protein’s normal function . This results in altered cell cycle progression and potential induction of apoptosis .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its targets. Inhibition of CDK2 can disrupt the cell cycle, preventing cells from dividing and potentially leading to cell death . Similarly, inhibition of DDR1 can affect various cellular processes, including cell adhesion, migration, and proliferation .

Pharmacokinetics

Similar compounds in the pps family have been identified as having tunable photophysical properties , which could potentially influence their bioavailability and distribution within the body.

Result of Action

The result of this compound’s action would likely depend on its specific targets and the cells in which these targets are expressed. Inhibition of CDK2 and DDR1 could potentially lead to cell cycle arrest and induction of apoptosis, respectively . This could result in the death of cancer cells, providing a potential therapeutic effect.

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring of similar compounds in the PPs family has been shown to improve both the absorption and emission behaviors . Additionally, the compound’s stability and properties were found to be comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G , suggesting that it may be stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can lead to a wide variety of products depending on the substituents introduced .

Scientific Research Applications

1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes involved in disease processes.

    Industry: Utilized in the development of new materials with unique photophysical properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-methyl-N-pyrazolo[1,5-a]pyrimidin-6-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N7O/c1-16-6-8(14-15-16)10(18)13-7-4-11-9-2-3-12-17(9)5-7/h2-6H,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKLPHOLXWJOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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